molecular formula C20H14BrF3N2O3 B3310738 1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946223-51-4

1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B3310738
CAS RN: 946223-51-4
M. Wt: 467.2 g/mol
InChI Key: NUGKZLWBBLRXCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a bromobenzyl group, a trifluoromethoxyphenyl group, and a dihydropyridine-3-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The bromobenzyl and trifluoromethoxyphenyl groups would likely contribute to the compound’s polarity, while the dihydropyridine-3-carboxamide group could potentially form hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its exact structure. Bromobenzyl compounds generally have relatively high boiling points due to the presence of the bromine atom . The trifluoromethoxy group could potentially increase the compound’s polarity, which could affect its solubility in various solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially have biological activity, depending on its structure and the presence of certain functional groups .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. If it has interesting biological activity, it could be studied further for potential use in medicine or other fields .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrF3N2O3/c21-14-5-3-13(4-6-14)12-26-11-1-2-17(19(26)28)18(27)25-15-7-9-16(10-8-15)29-20(22,23)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGKZLWBBLRXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
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1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
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1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
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1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
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1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
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1-(4-bromobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

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